N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide
Overview
Description
N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a cyclopropyl group, a sulfonamide group, and a substituted acetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Sulfonamide Formation: The sulfonamide group is usually formed by reacting a sulfonyl chloride with an amine. In this case, 4-methylbenzenesulfonyl chloride can be reacted with an appropriate amine to form the sulfonamide intermediate.
Acetamide Formation: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the sulfonamide intermediate with an acylating agent such as acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the methyl groups on the aromatic rings.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Products may include cyclopropyl ketones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfonamide or acetamide interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide exerts its effects depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.
Biological Research: It can interact with proteins or nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
N-Cyclopropyl-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide: can be compared with other sulfonamide or acetamide compounds:
Similar Compounds: Examples include N-cyclopropyl-2-{[(4-methylphenyl)methyl]amino}acetamide and N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide.
Uniqueness: The presence of both the cyclopropyl group and the sulfonamide group in the same molecule provides unique chemical properties, such as increased rigidity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-3-7-17(8-4-15)13-22(14-20(23)21-18-9-10-18)26(24,25)19-11-5-16(2)6-12-19/h3-8,11-12,18H,9-10,13-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWPFYFWQJNMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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